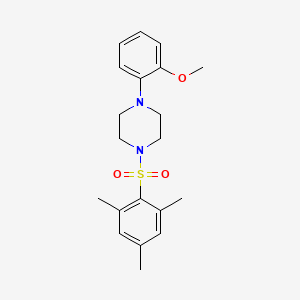

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

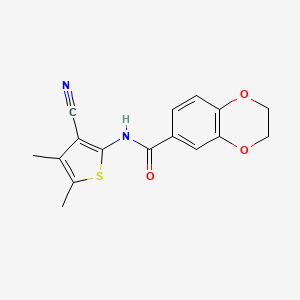

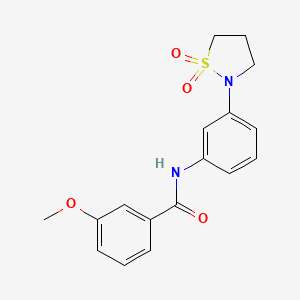

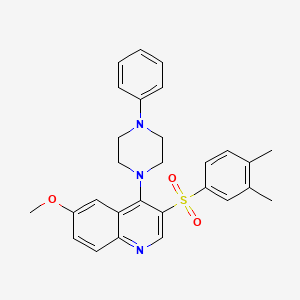

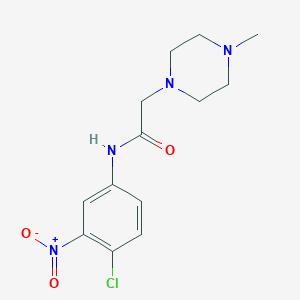

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C20H26N2O3S . It has an average mass of 374.497 Da and a monoisotopic mass of 374.166412 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . These protected piperazines can then be deprotected with PhSH, followed by a selective intramolecular cyclization reaction to give piperazinopyrrolidinones .Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a mesitylsulfonyl group and a 2-methoxyphenyl group .Chemical Reactions Analysis

1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via an Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Wissenschaftliche Forschungsanwendungen

1. Bioactivity in HIV-1 Reverse Transcriptase Inhibition

- Bis(heteroaryl)piperazines (BHAPs), analogues of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine, have shown significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds are more potent than their precursors due to specific modifications in their aryl moiety (Romero et al., 1994).

2. Crystal Structure Studies and DFT Calculations

- Novel 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and structurally characterized using X-ray diffraction and Density Functional Theory (DFT) calculations. These studies provide insights into the reactive sites and nature of the molecules (Kumara et al., 2017).

3. Antagonistic Properties at 5-HT1A Serotonin Receptors

- Analogues of 1-(2-Methoxyphenyl)piperazine, such as NAN-190, have been studied for their potential as 5-HT1A serotonin antagonists. These compounds show high affinity for 5-HT1A receptors and have been studied for their selectivity and functional properties (Raghupathi et al., 1991).

4. Fluorescent Ligands for Human 5-HT1A Receptors

- Long-chain 1-(2-methoxyphenyl)piperazine derivatives have been synthesized with environment-sensitive fluorescent moieties. These compounds display high affinity for 5-HT(1A) receptors and are useful in visualizing these receptors in cell-based studies (Lacivita et al., 2009).

5. Synthesis and Anticonvulsant Activity

- New derivatives of 1,4-piperazine have been synthesized and evaluated for anticonvulsant activity. These compounds show moderate effectiveness in seizure models and provide insights into the structure-activity relationships in anticonvulsant drug design (Marona et al., 2009).

6. Spectroscopic Investigation and Thermodynamic Analysis

- Studies on phenylpiperazine derivatives like 1-(2-methoxyphenyl)piperazine have provided detailed spectroscopic and thermodynamic information. These analyses are crucial for understanding the physical and chemical properties of these compounds (Prabavathi et al., 2015).

Wirkmechanismus

Target of Action

It’s known that 1-(2-methoxyphenyl)piperazine (a related compound) is regarded as an antagonist of the dopamine receptor .

Mode of Action

Based on the information about related compounds, it can be inferred that it might interact with its targets (possibly dopamine receptors) and induce changes in the cellular activities .

Biochemical Pathways

Given its potential interaction with dopamine receptors, it might influence dopaminergic signaling pathways .

Pharmacokinetics

The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound, which might impact its bioavailability .

Result of Action

Based on its potential interaction with dopamine receptors, it might influence neuronal signaling and potentially affect mood and behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine. For instance, the method used to determine time-weighted average concentrations of organic isocyanates (a group to which this compound belongs) in workplace atmospheres is suitable for sampling over periods in the range 0.5 min to 8 h . This suggests that the compound’s action can be influenced by factors such as duration of exposure and concentration in the environment .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-13-16(2)20(17(3)14-15)26(23,24)22-11-9-21(10-12-22)18-7-5-6-8-19(18)25-4/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBKASAHQJYTFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)

![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)

![3-Chloro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767034.png)

![N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767036.png)